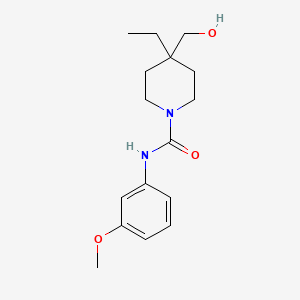
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide, commonly known as DFHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DFHP is a piperidine derivative that is structurally similar to other compounds that have been used in medicinal chemistry. In
作用機序
DFHP acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. DFHP binds to the receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the release of dopamine. This mechanism of action has been shown to have potential in the treatment of various neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects:
DFHP has been shown to have a significant impact on the biochemical and physiological processes in the brain. DFHP has been shown to decrease the release of dopamine, which is a neurotransmitter that is involved in reward and motivation. Additionally, DFHP has been shown to have an impact on other neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation and arousal.
実験室実験の利点と制限
DFHP has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, DFHP has a high affinity for the receptor, which allows for precise control of the concentration used in experiments. However, one limitation of DFHP is that it has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.
将来の方向性
There are several future directions for the use of DFHP in scientific research. One direction is the development of new drugs that target the dopamine D3 receptor for the treatment of addiction and other neurological disorders. Additionally, DFHP could be used in studies to investigate the role of the dopamine D3 receptor in various physiological processes such as reward and motivation. Finally, DFHP could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, DFHP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DFHP has been shown to have potential as a lead compound for the development of new drugs that target specific receptors in the brain. Additionally, DFHP has been used in studies to investigate the role of certain neurotransmitters in the brain and their effects on behavior. While DFHP has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.
合成法
DFHP can be synthesized using a multi-step process that involves the reaction of 3,5-difluoroaniline with 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity and yield of DFHP can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
DFHP has been used in various scientific research applications such as drug discovery, neurobiology, and pharmacology. DFHP has been shown to have potential as a lead compound for the development of new drugs that target specific receptors in the brain. Additionally, DFHP has been used in studies to investigate the role of certain neurotransmitters in the brain and their effects on behavior.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-2-15(10-20)3-5-19(6-4-15)14(21)18-13-8-11(16)7-12(17)9-13/h7-9,20H,2-6,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQSGXXYHVCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2,6-dimethylbenzamide](/img/structure/B6637163.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)